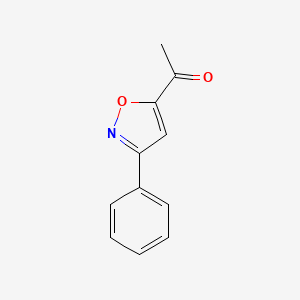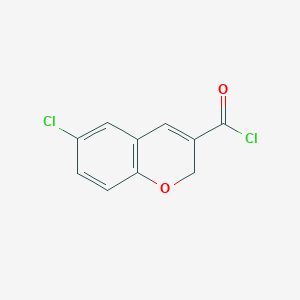
Diethyl 4-Methoxyphenylphosphonate
Overview
Description
Diethyl 4-Methoxyphenylphosphonate (DEMP) is an organophosphonate compound that has been used for a variety of purposes in scientific research. It is a colorless, volatile liquid with a strong odor. It has been used as a substrate in enzyme assays, as a reagent in organic synthesis, and as a tool to study the mechanism of action of enzymes and other proteins. Its unique properties make it a valuable tool in a wide range of research applications.
Scientific Research Applications
Corrosion Inhibition
Diethyl 4-Methoxyphenylphosphonate and its derivatives have been studied for their effectiveness in corrosion inhibition. For instance, research on α-aminophosphonates, which include compounds like diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate, has demonstrated significant inhibition of mild steel corrosion in hydrochloric acid. These compounds act as mixed-type inhibitors and show high inhibition efficiency at low concentrations. Their adsorption on metal surfaces follows specific isotherms and can be visualized using methods like scanning electron microscopy (SEM) and atomic force microscopy (AFM) (Gupta et al., 2017). Another study on similar phosphonate derivatives also confirms their role as corrosion inhibitors and explores the influence of different substituents on the phosphonate molecule on its inhibitive efficiency (Moumeni et al., 2020).
Synthesis Applications
This compound has been utilized in the synthesis of various organic compounds. For example, it plays a role in the preparation of alkynes, as seen in the study where diethyl (dichloromethyl)phosphonate is used in the synthesis of (4‐Methoxyphenyl)Ethyne (Marinetti & Savignac, 2003). Another research paper describes the synthesis and characterization of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate, emphasizing its structural, vibrational, electronic properties, and thermodynamic properties (Uppal et al., 2018).
Photovoltaic Performance Enhancement
A study highlighted the use of this compound as a coadsorbent in dye-sensitized solar cells. The compound was found to significantly improve overall conversion efficiency and open-circuit voltage, demonstrating its potential in enhancing photovoltaic performances (Lin et al., 2011).
Nonlinear Optical Properties
Research on α-Hydroxyphosphonate acid ester, closely related to this compound, revealed interesting nonlinear optical properties. The study investigated the compound's structural, spectral properties, and the correlation between its nonlinear optic, thermochemistry, and thermal behavior (Ouksel et al., 2021).
Antimicrobial Applications
Several phosphonate derivatives, including structures related to this compound, have been synthesized and evaluated for antimicrobial activities. A study synthesized a series of alkylphosphonate derivatives and assessed their efficacy against various bacterial and fungal strains, highlighting their potential as antimicrobial drugs (Shaik et al., 2021).
Mechanism of Action
Target of Action
Diethyl 4-Methoxyphenylphosphonate, also known as 4-Methoxyphenylphosphonic Acid Diethyl Ester, is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
It has been used as a reactant for the synthesis of various compounds, including γ-monofluorinated goniothalamin analogs, stilbenoid derivatives with neuroprotective activity, resveratrol-chroman hybrids with antioxidant activity, and oligostilbenoids . These synthesized compounds can affect different biochemical pathways and have downstream effects.
Result of Action
The compounds synthesized using it as a reactant have shown various effects, such as neuroprotective and antioxidant activities .
Biochemical Analysis
Biochemical Properties
Diethyl 4-Methoxyphenylphosphonate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the synthesis of γ-Monofluorinated goniothalamin analogs via ring-opening hydrofluorination . The nature of these interactions often involves the formation of phosphonate esters, which can act as enzyme inhibitors or activators depending on the specific biochemical context.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of resveratrol-chroman hybrids with antioxidant activity, which can modulate neuroinflammation and differentiation of neural stem cells . These effects suggest that this compound can play a role in regulating cellular responses to oxidative stress and inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. It can bind to active sites of enzymes, altering their activity and affecting downstream biochemical pathways. For instance, it has been used in the synthesis of stilbenoid derivatives with neuroprotective activity, indicating its potential to modulate enzyme activity and protect against neurodegenerative processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme activation or antioxidant activity. At higher doses, it can lead to toxic or adverse effects. For example, high doses of organophosphorus compounds, including this compound, have been associated with neurotoxicity and inhibition of acetylcholinesterase . Therefore, careful dosage optimization is essential to balance its therapeutic potential and toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can undergo hydrolysis to form intermediate compounds, which may further participate in biochemical reactions. For instance, the hydrolysis of organophosphates can lead to the formation of diethyl thiophosphoric acid and other metabolites . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can influence its activity and effectiveness. For example, its distribution within neural tissues may enhance its neuroprotective effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its precise mechanisms of action and potential therapeutic applications .
properties
IUPAC Name |
1-diethoxyphosphoryl-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-8-6-10(13-3)7-9-11/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUVLLBGFFIEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345480 | |
| Record name | Diethyl 4-Methoxyphenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3762-33-2 | |
| Record name | Diethyl 4-Methoxyphenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B1349342.png)

![2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile](/img/structure/B1349347.png)

